2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
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Overview
Description
2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound featuring a pyrazole ring fused with another pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the bromination of a suitable pyrazole derivative, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrazole rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, bromine, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions might yield derivatives with different substituents replacing the bromine atoms .
Scientific Research Applications
2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated heterocyclic compound with different applications.
Pyrazolo[3,4-d]pyrimidine: A related compound with similar structural features but different biological activities.
Properties
CAS No. |
74235-59-9 |
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Molecular Formula |
C8H6Br2N2O2 |
Molecular Weight |
321.95 g/mol |
IUPAC Name |
2,6-dibromo-1,5-dimethylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C8H6Br2N2O2/c1-3-5(9)7(13)12-4(2)6(10)8(14)11(3)12/h1-2H3 |
InChI Key |
SLSOIEQYPZVIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2N1C(=O)C(=C2C)Br)Br |
Origin of Product |
United States |
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